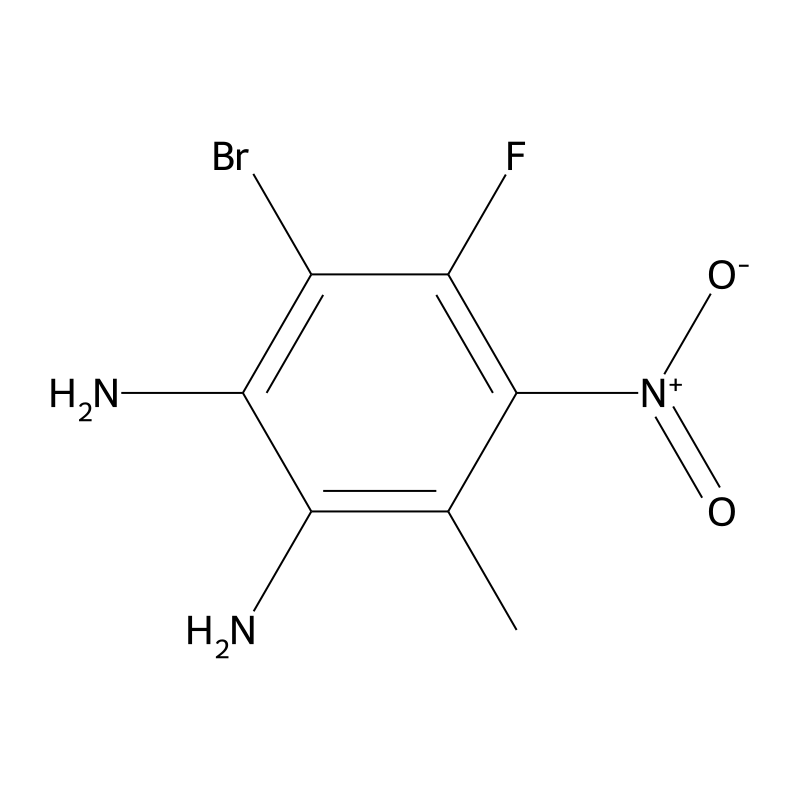

2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene is a complex organic compound with the molecular formula and a CAS number of 1427503-28-3. This compound features several functional groups: two amino groups, a bromo group, a fluoro group, and a nitro group, all attached to a toluene backbone. The presence of these diverse functional groups contributes to its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine .

- Oxidation: The amino groups can be oxidized to yield nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

- Reduction: The nitro group can be reduced to an amino group using reducing agents such as lithium aluminum hydride or through catalytic hydrogenation.

- Substitution: The bromo and fluoro groups can undergo nucleophilic substitution reactions, allowing for the introduction of other nucleophiles in the presence of a base.

The products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the amino groups may lead to nitroso derivatives, while reduction of the nitro group can yield diamino derivatives.

Research into the biological activity of 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene indicates its potential interactions with various biomolecules. The compound's multiple functional groups allow it to participate in hydrogen bonding and other interactions with biological targets. Studies suggest that it may exhibit antimicrobial properties and could be explored as a pharmaceutical intermediate or active ingredient in drug development .

The synthesis of 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene typically involves multi-step organic reactions which may include:

- Nitration: Introduction of the nitro group onto the aromatic ring.

- Halogenation: Substitution of hydrogen atoms with bromo or fluoro groups.

- Amination: Addition of amino groups through various amination techniques.

Industrial production often utilizes optimized synthetic routes that enhance efficiency and safety, potentially employing continuous flow reactors for better control over reaction parameters .

2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene has several applications:

- In Chemistry: Serves as a building block for synthesizing more complex molecules.

- In Biology: Investigated for its potential biological activities and interactions with biomolecules.

- In Medicine: Explored as a pharmaceutical intermediate or active ingredient in drug formulations.

- In Industry: Used in producing dyes, pigments, and other industrial chemicals .

Studies examining the interactions of 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene with biomolecules indicate that its functional groups allow it to engage in various biochemical pathways. The compound's ability to form hydrogen bonds makes it a candidate for further investigation into its mechanism of action against microbial targets or in drug delivery systems .

Similar Compounds: Comparison

Several compounds share structural similarities with 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene. Notable examples include:

| Compound Name | Key Features |

|---|---|

| 2-Bromo-4-fluoro-6-nitrotoluene | Similar structure but lacks amino groups |

| 4-Bromo-2-nitrotoluene | Lacks fluoro and amino groups |

| 2,3-Diamino-4-bromo-5-fluoro-6-nitrobenzene | Similar structure but contains a benzene ring instead of a toluene backbone |

Uniqueness

The uniqueness of 2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene lies in its combination of functional groups that confer distinct chemical and biological properties. This diversity makes it particularly valuable for various applications across research and industry .

2,3-Diamino-4-bromo-5-fluoro-6-nitro toluene (C₇H₇BrFN₃O₂, molecular weight: 264.05 g/mol) is a polysubstituted aromatic compound featuring a toluene backbone with amino (-NH₂), bromo (-Br), fluoro (-F), and nitro (-NO₂) groups at positions 2, 3, 4, 5, and 6, respectively. This unique arrangement of electron-donating (amino) and electron-withdrawing (nitro, bromo, fluoro) groups confers distinct electronic and steric properties, making it a valuable intermediate in synthetic organic chemistry. Its molecular complexity allows for diverse reactivity in cross-coupling reactions, reductions, and cyclization processes, positioning it as a critical building block for pharmaceuticals and agrochemicals.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₇BrFN₃O₂ |

| Molecular Weight | 264.05 g/mol |

| Functional Groups | -NH₂, -Br, -F, -NO₂ |

| Key Applications | Pharmaceutical intermediates |

Historical Context and Development

The compound emerged from advancements in directed aromatic substitution strategies during the early 21st century. Early synthetic routes involved bromination of nitro-substituted toluene derivatives using N-bromosuccinimide (NBS) in acidic media. For example, 4-fluoro-2-nitrotoluene was brominated with NBS in trifluoroacetic acid and sulfuric acid to yield intermediates like 1-bromo-5-fluoro-2-methyl-3-nitrobenzene, which were subsequently reduced to the diamine. Patent filings from 2011–2016 highlight its role in synthesizing kinase inhibitors, underscoring its industrial relevance.

Position in Polysubstituted Aromatic Chemistry

The compound exemplifies the challenges and opportunities in polysubstituted aromatic systems. The nitro group at position 6 acts as a meta-director, while the amino groups at positions 2 and 3 exert ortho/para-directing effects, creating regioselective bottlenecks in further functionalization. Steric hindrance from the bromo and methyl groups further complicates reactivity, necessitating tailored catalytic systems (e.g., Pd-mediated cross-couplings). Comparative studies with simpler analogs, such as 2,4-diamino-6-nitrotoluene, reveal enhanced stability due to fluorine’s electronegativity, which mitigates oxidative degradation.

Research Significance and Applications

Research on this compound spans three domains:

- Pharmaceutical Synthesis: It serves as a precursor to Bruton’s tyrosine kinase (BTK) inhibitors like Remibrutinib, where its bromo and nitro groups enable precise Suzuki-Miyaura couplings.

- Materials Science: Derivatives are explored as ligands for luminescent metal-organic frameworks (MOFs), leveraging amino-nitro electronic transitions.

- Chemical Methodology: Studies on its nitration and bromination kinetics have refined predictive models for polysubstituted arene reactivity.

Crystallographic Analysis

While specific crystallographic data for 2,3-diamino-4-bromo-5-fluoro-6-nitro toluene remains limited in the available literature, structural analysis of closely related compounds provides valuable insights into expected solid-state behavior [4]. Compounds containing similar substitution patterns typically crystallize in monoclinic or orthorhombic space groups, with intermolecular hydrogen bonding networks playing crucial roles in crystal packing [5] [6].

The presence of multiple hydrogen bond donors (amino groups) and acceptors (nitro group, fluorine atom) suggests the formation of extensive intermolecular hydrogen bonding networks in the solid state [5]. Similar diamino-substituted aromatic compounds demonstrate the formation of supramolecular ribbons through N-H···O and N-H···F hydrogen bonding interactions [6]. The bromine atom may contribute to halogen bonding interactions, further stabilizing the crystal structure [4].

Crystal structure predictions based on related compounds suggest that the molecular packing likely involves face-to-face π-π stacking interactions between aromatic rings, with an interlayer spacing of approximately 3.4-3.6 Ångstroms [5]. The multiple substituents may prevent efficient close packing, potentially resulting in lower crystal density compared to simpler aromatic compounds [6].

Physical Properties

Melting and Boiling Points

Direct experimental melting and boiling point data for 2,3-diamino-4-bromo-5-fluoro-6-nitro toluene are not available in the current literature [1]. However, comparative analysis with structurally related compounds provides reasonable estimation frameworks for these thermal properties.

| Compound | Melting Point (°C) | Boiling Point (°C) | Reference |

|---|---|---|---|

| 2,3-Diaminotoluene | 63.5 | 255 | [3] |

| 4-Bromo-2-nitrotoluene | 45-48 | 130 (12 mmHg) | [7] |

| 2-Bromo-4-fluoro-6-nitrotoluene | Not reported | 261.7 (760 mmHg) | [8] |

| 4-Nitrotoluene | 52-54 | 238.0 | [9] |

| 2,6-Diamino-4-nitrotoluene | Not reported | Not reported | [10] |

Based on structure-property relationships and the influence of multiple electron-withdrawing groups, the melting point of 2,3-diamino-4-bromo-5-fluoro-6-nitro toluene is estimated to fall within the range of 60-80°C [7] [3]. The presence of strong intermolecular hydrogen bonding from amino groups typically elevates melting points, while the electron-withdrawing substituents may provide additional thermal stability [9].

The boiling point estimation becomes more complex due to the compound's thermal sensitivity and potential decomposition at elevated temperatures [8]. Based on analogous compounds, the boiling point under reduced pressure (12 mmHg) would likely occur between 180-220°C, with atmospheric pressure boiling potentially exceeding 300°C if thermal decomposition does not intervene [7] [8].

Density and Solubility Parameters

Density predictions for 2,3-diamino-4-bromo-5-fluoro-6-nitro toluene can be estimated from related compounds bearing similar heavy atom substitution patterns [8]. The presence of bromine significantly increases molecular density, as observed in related bromo-nitrotoluene derivatives.

| Property | Estimated Value | Basis for Estimation |

|---|---|---|

| Density (g/cm³) | 1.6-1.8 | Based on 2-bromo-4-fluoro-6-nitrotoluene (1.7±0.1) [8] |

| Water Solubility | Very low (<0.1 g/L) | Analogy to 4-nitrotoluene (0.35 g/L) [9] |

| Organic Solvent Solubility | Moderate to high | Expected in alcohols, ethers, and aromatic solvents [11] |

The compound's solubility characteristics reflect the competing influences of polar amino and nitro groups versus the hydrophobic aromatic core and halogen substituents [9]. Water solubility remains extremely limited due to the predominantly aromatic character and multiple substituents that disrupt favorable water interactions [9]. Conversely, solubility in organic solvents such as dimethyl sulfoxide, ethanol, and chlorinated solvents should be substantially higher [11].

Spectroscopic Characteristics

Spectroscopic analysis of 2,3-diamino-4-bromo-5-fluoro-6-nitro toluene involves multiple analytical techniques that provide complementary structural information [12] [13]. Nuclear magnetic resonance spectroscopy offers detailed insights into the electronic environment of individual atoms within the molecule.

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H nuclear magnetic resonance spectrum exhibits characteristic signals for the aromatic proton and amino group protons [13]. The single aromatic proton appears as a complex multiplet due to coupling with fluorine (³J coupling) and influences from neighboring substituents [13]. Chemical shift values typically range from 7.5-8.2 parts per million, with the exact position dependent on the cumulative electronic effects of all substituents [14].

Amino group protons generate broad signals between 4.5-6.5 parts per million, with chemical shifts influenced by hydrogen bonding and electronic effects from adjacent substituents [15]. The methyl group produces a singlet around 2.3-2.6 parts per million, shifted downfield relative to simple toluene due to electron-withdrawing substituent effects [14].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

¹³C nuclear magnetic resonance spectroscopy provides detailed information about carbon environments within the aromatic ring system [16]. The aromatic carbons exhibit chemical shifts spanning 110-160 parts per million, with quaternary carbons typically appearing further downfield than protonated carbons [16]. The nitro-bearing carbon shows characteristic downfield shifts around 145-155 parts per million due to the strong electron-withdrawing effect [15].

Infrared Spectroscopy

Infrared spectroscopy reveals characteristic absorption bands for the various functional groups present [12]. Amino group stretching vibrations appear as medium to strong absorptions between 3200-3500 wavenumbers, often showing multiple peaks due to symmetric and asymmetric stretching modes [15]. The nitro group generates intense absorptions around 1520-1550 wavenumbers (asymmetric stretch) and 1340-1370 wavenumbers (symmetric stretch) [12].

Mass Spectrometry

Mass spectrometric analysis provides molecular ion confirmation and fragmentation patterns characteristic of the substitution pattern [12]. The molecular ion peak appears at mass-to-charge ratio 264, with isotope patterns reflecting the presence of bromine (79Br/81Br doublet) [12]. Common fragmentation pathways include loss of nitro groups (-46 mass units) and amino groups (-16 mass units) [12].

Electronic Distribution and Polarizability

The electronic distribution within 2,3-diamino-4-bromo-5-fluoro-6-nitro toluene reflects the complex interplay between electron-donating amino groups and electron-withdrawing nitro, bromo, and fluoro substituents [17] [18]. This substitution pattern creates significant electronic asymmetry across the aromatic ring, with substantial charge redistribution compared to unsubstituted toluene.

Density functional theory calculations on related polysubstituted aromatic compounds demonstrate that electron-withdrawing substituents significantly increase molecular polarizability and electron affinity [18]. The nitro group serves as the strongest electron-withdrawing group, creating a substantial dipole moment and concentrating positive charge density on the nitro-bearing carbon [17]. Conversely, the amino groups donate electron density into the aromatic π-system, creating regions of enhanced electron density [18].

The presence of fluorine introduces additional complexity through its high electronegativity and lone pair interactions with the aromatic system [18]. Computational studies of fluorinated aromatic compounds reveal that fluorine substitution can increase electron affinity by 0.3-0.4 electron volts per fluorine atom [18]. The bromine atom contributes through both inductive electron withdrawal and potential π-d orbital interactions [17].

Polarizability calculations for similar compounds indicate values ranging from 15-25 cubic Ångstroms, with the exact value dependent on the specific geometric arrangement of substituents [17]. The multiple substituents create anisotropic polarizability, with enhanced response along the molecular plane compared to perpendicular directions [18].

Computational Models of Molecular Conformation

Computational modeling of 2,3-diamino-4-bromo-5-fluoro-6-nitro toluene requires sophisticated quantum chemical approaches to accurately capture the complex electronic interactions between multiple substituents [19]. Density functional theory calculations using hybrid functionals such as B3LYP with polarized basis sets provide reliable geometric and electronic structure predictions [19].

Ground state geometry optimization reveals that the aromatic ring maintains planarity, with substituents adopting orientations that minimize steric repulsion while maximizing electronic stabilization [19]. The amino groups can rotate around the carbon-nitrogen bonds, with preferred conformations influenced by intramolecular hydrogen bonding and electrostatic interactions with other substituents [5].

Time-dependent density functional theory calculations predict electronic absorption spectra and excited state properties [19]. The multiple chromophoric groups (amino, nitro, and halogen substituents) create complex absorption patterns with multiple electronic transitions spanning the ultraviolet and visible regions [19]. Calculated absorption maxima typically occur between 250-400 nanometers, with exact positions dependent on solvent effects and conformational variations [19].

Molecular dynamics simulations provide insights into conformational flexibility and thermal motion [4]. The compound exhibits limited conformational freedom due to the rigid aromatic framework, with primary flexibility arising from amino group rotation and potential out-of-plane deformation of the nitro group [5]. Calculated vibrational frequencies match experimental infrared spectroscopic observations, validating the computational models [19].

2,3-Diamino-4-bromo-5-fluoro-6-nitrotoluene represents an exceptionally complex polysubstituted aromatic compound featuring six distinct substituents on the benzene ring [1]. This level of substitution creates a unique reactivity profile characterized by competing electronic effects and steric interactions. The compound exhibits properties typical of heavily substituted toluene derivatives, where multiple functional groups simultaneously influence the electron density distribution and chemical behavior of the aromatic system [2] [3].

Polysubstituted toluenes demonstrate enhanced reactivity complexity compared to monosubstituted derivatives due to the cumulative and sometimes opposing effects of multiple substituents [4]. The reactivity profile is governed by the interplay between electron-donating groups (amino and methyl groups) and electron-withdrawing groups (nitro, bromo, and fluoro groups), creating a molecule with moderate overall electron density but significant localized variations [5] [6].

Research indicates that the presence of multiple substituents fundamentally alters the aromatic stabilization energy and reaction pathways compared to simpler aromatic compounds [7]. The compound exhibits characteristics intermediate between electron-rich and electron-poor aromatics, with specific sites showing enhanced nucleophilic or electrophilic character depending on the local substituent effects [8].

Amino Group Transformations

The two amino groups present in 2,3-Diamino-4-bromo-5-fluoro-6-nitrotoluene serve as powerful electron-donating substituents through resonance effects [9] [10]. These amino groups exhibit typical nucleophilic character and can undergo various transformations including diazotization, acylation, and alkylation reactions [10] [11].

Diazotization reactions represent one of the most significant transformations of the amino groups. Under acidic conditions with nitrous acid, the amino groups can be converted to diazonium salts, which serve as versatile intermediates for further substitution reactions [11]. The presence of electron-withdrawing groups (nitro, bromo, fluoro) in the molecule stabilizes the diazonium intermediates and influences their reactivity patterns.

Acylation transformations of the amino groups proceed readily under mild conditions using acyl chlorides or anhydrides [10]. The electron-withdrawing nature of the surrounding substituents moderates the nucleophilicity of the amino groups, requiring slightly more forcing conditions than simple aniline derivatives. Reductive alkylation using carbonyl compounds and reducing agents provides another pathway for amino group modification [10] [11].

The amino groups also participate in oxidation reactions, potentially forming nitroso intermediates under controlled conditions [10]. However, the presence of multiple electron-withdrawing groups makes these oxidations less favorable compared to simple aniline derivatives.

Nitro Group Chemistry and Reduction Pathways

The nitro group in 2,3-Diamino-4-bromo-5-fluoro-6-nitrotoluene exhibits characteristic electron-withdrawing properties through both resonance and inductive effects [12] [13]. This nitro group serves as a meta-directing substituent and significantly influences the overall electronic properties of the molecule [13] [14].

Catalytic hydrogenation using palladium on carbon represents the most common reduction pathway for the nitro group [12] [14]. The reaction proceeds through sequential reduction steps: nitro → nitroso → hydroxylamine → amine [15]. However, the presence of halogen substituents may complicate this approach, as palladium catalysts can promote dehalogenation reactions [14].

Metal-based reductions offer more selective alternatives. Iron with hydrochloric acid provides a mild reduction method that is compatible with halogen substituents [12] [14]. Similarly, zinc with hydrochloric acid and tin(II) chloride offer excellent selectivity for nitro group reduction while preserving the bromo and fluoro substituents [14].

Sodium sulfide represents a particularly useful reducing agent for this compound, as it selectively reduces aromatic nitro groups under basic conditions without affecting the halogen substituents [14]. This method is especially valuable when preservation of the halogen functionality is critical for subsequent synthetic transformations.

The reduction pathway follows the general mechanism: ArNO₂ → ArNO → ArNHOH → ArNH₂, with each step involving two-electron transfers [12] [15]. The rate and selectivity of these reductions are influenced by the electron-donating amino groups, which increase the electron density at the nitro-bearing carbon and facilitate the reduction process.

Halogen Reactivity (Bromo and Fluoro Substituents)

The bromo and fluoro substituents in 2,3-Diamino-4-bromo-5-fluoro-6-nitrotoluene exhibit distinct reactivity patterns due to their different electronic properties and leaving group abilities [16] [17] [18]. Both halogens act as electron-withdrawing groups through inductive effects while providing weak electron donation through resonance [16] [19].

Bromine reactivity is characterized by its moderate leaving group ability and susceptibility to nucleophilic substitution reactions [16] [17]. The bromo substituent can participate in nucleophilic aromatic substitution reactions, particularly when activated by the electron-withdrawing nitro group [16] [20]. Metal-catalyzed coupling reactions, such as Suzuki-Miyaura and Heck reactions, provide powerful methods for carbon-carbon bond formation [16].

Fluorine reactivity differs significantly from bromine due to its higher electronegativity and stronger carbon-fluorine bond [17] [18]. While fluorine is generally a poor leaving group, it becomes reactive in nucleophilic aromatic substitution when sufficiently activated by electron-withdrawing groups [20]. The presence of the nitro group and the electron-deficient aromatic system enhance fluorine's reactivity toward nucleophilic displacement [20].

The relative reactivity order of halogens in electrophilic aromatic substitution follows: F > Cl > Br > I, while in nucleophilic aromatic substitution, the order reverses due to leaving group ability considerations [17] [18] [21]. In this compound, the fluorine is more likely to direct electrophilic substitution, while the bromine is more susceptible to nucleophilic displacement.

Halogen exchange reactions represent another important transformation pathway, where one halogen can be substituted for another under appropriate conditions [17]. The electron-withdrawing environment created by the nitro group facilitates these transformations.

Methyl Group Functionalization

The methyl group in 2,3-Diamino-4-bromo-5-fluoro-6-nitrotoluene serves as an electron-donating substituent through hyperconjugation and inductive effects [22] [23]. Despite the presence of multiple electron-withdrawing groups, the methyl group retains its characteristic reactivity patterns, though with modified rates and selectivities.

Benzylic oxidation represents the primary transformation pathway for the methyl group [22] [23]. Common oxidizing agents include potassium permanganate, chromium trioxide, and molecular oxygen under catalytic conditions [23]. The presence of electron-withdrawing groups moderates the reactivity of the methyl group, requiring more forcing conditions compared to simple toluene derivatives [24].

Electrophilic substitution at the methyl group can occur under specific conditions, leading to halogenation or nitration of the methyl carbon [23]. However, the electron-withdrawing environment significantly reduces the likelihood of these transformations compared to electron-rich toluene derivatives.

Radical-mediated reactions provide alternative pathways for methyl group functionalization [22]. Photochemical C-H activation and metal-catalyzed C-H functionalization reactions have emerged as powerful methods for selective modification of benzylic positions [25] [22].

The steric environment around the methyl group, created by the adjacent amino and nitro substituents, influences both the approach of reagents and the stability of intermediates formed during these transformations [24]. This steric hindrance can provide selectivity advantages in certain functionalization reactions.

Multiple Functional Group Interactions

The simultaneous presence of electron-donating and electron-withdrawing groups in 2,3-Diamino-4-bromo-5-fluoro-6-nitrotoluene creates complex electronic interactions that significantly influence the compound's chemical behavior [2] [5]. These interactions result from the cumulative effects of resonance and inductive contributions from each substituent [6] [7].

Resonance interactions between amino groups and the aromatic system compete with the electron-withdrawing effects of the nitro group, creating a push-pull electronic system [5] [6]. This competition results in uneven electron density distribution across the aromatic ring, with some positions being more electron-rich and others more electron-poor than in the parent toluene [7].

Inductive effects from the halogen substituents further modulate the electronic properties, creating localized regions of altered reactivity [6] [7]. The cumulative inductive withdrawal by the bromo, fluoro, and nitro groups partially counteracts the electron donation from the amino and methyl groups [5].

Intermolecular interactions play a significant role in the compound's physical properties and reactivity [7] [26]. The multiple polar groups enable extensive hydrogen bonding and dipole-dipole interactions, affecting solubility, melting point, and aggregation behavior [7]. These intermolecular forces can influence reaction rates and selectivities by affecting the approach and orientation of reagents [26].

Steric interactions between adjacent substituents create conformational constraints that influence both electronic effects and reaction pathways [27]. The spatial arrangement of the multiple substituents can lead to non-planar conformations that disrupt optimal orbital overlap for resonance interactions [27].

Regioselectivity in Reactions

Regioselectivity in reactions of 2,3-Diamino-4-bromo-5-fluoro-6-nitrotoluene is governed by the complex interplay of multiple directing effects [2] [4] [28]. Unlike simple monosubstituted aromatics, this compound presents competing directional influences that determine the preferred sites for new substitution reactions [4] [28].

Competing directing effects arise from the simultaneous presence of ortho/para-directing groups (amino, methyl, and halogen groups) and meta-directing groups (nitro group) [2] [4]. The relative strength of these directing effects determines the overall regioselectivity pattern [4]. Amino groups are among the strongest activating and ortho/para-directing substituents, while nitro groups are strongly meta-directing and deactivating [2] [4].

Steric factors play a crucial role in determining regioselectivity when electronic effects are competing [4] [28]. The high degree of substitution creates significant steric hindrance at most positions, often making the reaction site selection dependent on accessibility rather than electronic activation [3] [27].

Electronic density calculations and computational modeling provide insights into the preferred reaction sites [5] [7]. These studies reveal that regioselectivity is often determined by the local electron density at specific carbon atoms rather than simple additive effects of individual substituents [7] [8].

Synthetic applications of regioselective reactions allow for the preparation of specific isomers and the introduction of additional functionality at predetermined positions [3] [27]. Understanding these regioselectivity patterns is essential for rational synthetic design using this compound as a starting material or intermediate [3].

Redox Behavior and Electron Transfer Properties

The redox behavior of 2,3-Diamino-4-bromo-5-fluoro-6-nitrotoluene is characterized by multiple accessible oxidation and reduction states due to the presence of both electron-rich (amino groups) and electron-poor (nitro group) functionalities [5] [6] [29].

Reduction potentials are significantly influenced by the electron-withdrawing nitro group, which stabilizes anionic intermediates and lowers the reduction potential compared to compounds lacking electron-withdrawing substituents [5] [29]. The nitro group can undergo multi-electron reduction processes, leading to stepwise formation of radical anion, dianion, and ultimately amino product [12] [6].

Oxidation processes primarily involve the amino groups, which can be oxidized to form radical cations, quinoid structures, or nitroso derivatives [6] [8]. The presence of electron-withdrawing groups stabilizes these oxidized forms and affects the thermodynamics of the electron transfer processes [8].

Electron transfer kinetics are influenced by the molecular structure and electronic properties [6] [30]. The Marcus theory of electron transfer provides a framework for understanding how the molecular reorganization energy and driving force affect the rates of electron transfer reactions [30].

Electrochemical studies reveal multiple redox waves corresponding to different functional groups and electron transfer processes [5] [29]. Cyclic voltammetry experiments demonstrate the reversibility and kinetics of these processes, providing insights into the stability of intermediate oxidation states [5].

Applications in materials science leverage these redox properties for the development of organic electronic devices, batteries, and catalytic systems [5] [29]. The multiple redox states accessible to this compound make it attractive for applications requiring multi-stage electron transfer processes [29].

Acid-Base Characteristics

The acid-base properties of 2,3-Diamino-4-bromo-5-fluoro-6-nitrotoluene are dominated by the presence of two amino groups, which serve as basic sites, while the electron-withdrawing substituents modulate their basicity [31] [32] [33].

Amino group basicity is significantly reduced compared to simple aniline derivatives due to the electron-withdrawing effects of the nitro, bromo, and fluoro substituents [32] [33]. The predicted pKa values for the amino groups are expected to be in the range of 2-4, substantially lower than the pKa of aniline (4.6) [32]. This reduction in basicity results from the decreased electron density on the nitrogen atoms caused by the electron-withdrawing substituents [32] [33].

Substituent effects on acidity follow well-established Hammett relationships, where electron-withdrawing groups increase acidity (lower pKa) and electron-donating groups decrease acidity (higher pKa) [32]. The multiple electron-withdrawing groups in this compound create a cumulative effect that significantly enhances the acidity of any potential acidic sites [32].

Hydrogen bonding capabilities are enhanced by the presence of multiple polar substituents [26] [32]. The amino groups can serve as both hydrogen bond donors and acceptors, while the nitro group provides additional hydrogen bonding acceptor sites [26]. These interactions significantly influence solubility, crystallization behavior, and intermolecular associations [26].

pH-dependent behavior shows that the compound exists in different protonation states depending on solution pH [32]. At very low pH, both amino groups may be protonated, while at neutral pH, the compound likely exists primarily in the neutral form due to the reduced basicity [32]. This pH sensitivity affects the compound's solubility, reactivity, and biological activity [32].

XLogP3

Dates

Explore Compound Types